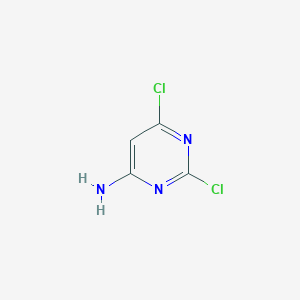

4-Amino-2,6-dichloropyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVBKNZVOJNQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064961 | |

| Record name | 4-Pyrimidinamine, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10132-07-7 | |

| Record name | 2,6-Dichloro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10132-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinamine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinamine, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-2,6-dichloropyrimidine for Researchers and Drug Development Professionals

Introduction

4-Amino-2,6-dichloropyrimidine is a versatile heterocyclic intermediate that holds significant importance in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by a pyrimidine core substituted with an amino group and two reactive chlorine atoms, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols and its relevance in contemporary drug discovery, particularly in the development of targeted cancer therapies.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Cl₂N₃ | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| Appearance | White to pale brown or cream to light brown crystalline powder | [2][3] |

| Melting Point | 258-267 °C | [1][2] |

| Boiling Point | 323.5 °C at 760 mmHg | [3] |

| Density | 1.606 g/cm³ | [3] |

| Solubility | Slightly soluble in water. Soluble in acetone, dimethylformamide, and thermal toluene. | [2] |

| CAS Number | 10132-07-7 | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific peak data is proprietary to spectral databases, the following provides an overview of available spectral information.

| Spectrum Type | Availability |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | Spectra are available in various databases, including ATR-IR. |

| Mass Spectrometry (MS) | Data available in spectral databases. |

Researchers can access this data through various chemical databases and spectral libraries for detailed analysis.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, as well as a representative protocol for its application in cross-coupling reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of 2-amino-4,6-dihydroxypyrimidine.[6]

Materials:

-

2-amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a stirrer, heating mantle, condenser, and addition funnel, charge phosphorus oxychloride and 2-amino-4,6-dihydroxypyrimidine.

-

Heat the mixture to 55-60 °C.

-

Slowly add N,N-dimethylaniline over 3 hours, maintaining the reaction temperature between 60-70 °C.

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

In a separate vessel containing ice water, slowly and carefully pour the reaction mixture with vigorous stirring to hydrolyze the excess phosphorus oxychloride.

-

The resulting precipitate is the crude product.

Purification of this compound

The crude product from the synthesis can be purified by recrystallization or sublimation.

Recrystallization:

-

The crude product is filtered off from the aqueous mixture after hydrolysis.

-

The collected solid is washed with water.

-

The product can be further purified by recrystallization from a suitable solvent such as benzene or ethanol.[6]

Sublimation:

-

The dried crude material is placed in a sublimation apparatus.

-

Sublimation is carried out at 180-190 °C under reduced pressure (50 mm).[7]

Suzuki Coupling Reaction Protocol (General)

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. The following is a general protocol that can be adapted.[8][9]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene, ethanol, and water mixture)

Procedure:

-

In a reaction vial, dissolve this compound in the chosen solvent system.

-

Degas the solution with an inert gas (e.g., argon) for five minutes.

-

Add the arylboronic acid, palladium catalyst, and base.

-

Seal the vial and heat the reaction mixture at an appropriate temperature (e.g., 55-90 °C) for a specified time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Application in Drug Discovery: Targeting the KRAS Signaling Pathway

This compound serves as a critical starting material for the synthesis of potent and selective inhibitors of oncogenic proteins. A notable application is in the development of inhibitors targeting KRAS-G12D, a common mutation in various cancers. The pyrimidine scaffold allows for the strategic placement of functional groups that can interact with key residues in the binding pocket of the KRAS protein, thereby disrupting its signaling cascade and inhibiting cancer cell proliferation.[10]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CAS No. 10132-07-7 - iChemical [ichemical.com]

- 4. This compound(10132-07-7) IR Spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-2,6-dichloropyrimidine CAS number 10132-07-7

An In-depth Technical Guide to 4-Amino-2,6-dichloropyrimidine (CAS 10132-07-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal and agricultural chemistry. This document consolidates essential data on its physicochemical properties, synthesis, reactivity, and safety, offering a critical resource for professionals engaged in chemical research and development.

Core Properties and Specifications

This compound is a substituted pyrimidine ring that serves as a versatile intermediate in the synthesis of complex, biologically active molecules.[1][2] Its chemical structure, featuring an amino group and two reactive chlorine atoms, allows for diverse functionalization.[2][3]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. These values have been compiled from various sources and may show slight variations.

| Property | Value | Source(s) |

| CAS Number | 10132-07-7 | [3] |

| Molecular Formula | C₄H₃Cl₂N₃ | [3] |

| Molecular Weight | 163.99 g/mol | [3] |

| Appearance | White to pale brown/yellow/orange powder or crystalline powder. | [1][3] |

| Melting Point | 254 - 267 °C | [1][3][4] |

| Boiling Point | 323.5 °C (at 760 mmHg) | [3][4] |

| Density | 1.606 g/cm³ | [3][4] |

| Flash Point | 149.5 °C | [3][4] |

| Water Solubility | Slightly soluble in water. | [3][4] |

| pKa | -0.86 ± 0.10 (Predicted) | [3][5] |

| Storage Temperature | 2 - 8 °C | [3] |

Spectroscopic Data

Characterization of this compound is typically confirmed using standard spectroscopic methods. Public databases and chemical suppliers provide reference spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, which are essential for structure verification and purity assessment.[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of a dihydroxy-pyrimidine precursor.[8] This transformation is a foundational reaction for accessing this and related dichloropyrimidine intermediates.

General Synthesis Workflow

The primary synthetic route involves the conversion of the hydroxyl groups of a precursor like 4-aminouracil into chlorides using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[8][9]

Caption: Synthesis workflow from precursor to pure product.

Experimental Protocol: Chlorination of 4-Aminouracil

While specific laboratory procedures can vary, the following protocol outlines a representative synthesis based on established chemical principles.[8][9][10]

Objective: To synthesize this compound from 4-amino-2,6-dihydroxypyrimidine.

Materials:

-

4-Amino-2,6-dihydroxypyrimidine (1 mole equivalent)

-

Phosphorus oxychloride (POCl₃) (3-5 mole equivalents)

-

N,N-diethylaniline or N,N-dimethylaniline (optional, as base/catalyst) (1.5-2 mole equivalents)

-

Ice water

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate or other suitable solvent for extraction/recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully charge phosphorus oxychloride.

-

Slowly add 4-amino-2,6-dihydroxypyrimidine to the POCl₃ to form a slurry.

-

If using a base, add N,N-diethylaniline dropwise to the mixture while maintaining the temperature, typically between 50-90°C.

-

Heat the reaction mixture to reflux (around 100-110°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate the crude product.

-

Filter the solid precipitate and wash it thoroughly with water until the washings are neutral.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., benzene, ethyl acetate) or by sublimation to yield the pure this compound.[9]

Chemical Reactivity and Applications

The utility of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr), while also being suitable for palladium-catalyzed cross-coupling reactions.[3][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. 10132-07-7, this compound|Pharmaceutical intermediates|Products [codchem.com]

- 6. This compound(10132-07-7) IR Spectrum [m.chemicalbook.com]

- 7. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | 10132-07-7 | Benchchem [benchchem.com]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Amino-2,6-dichloropyrimidine (CAS No. 10132-07-7). The information is compiled to assist researchers and professionals in the fields of drug development, medicinal chemistry, and agrochemical synthesis in effectively handling and utilizing this compound.

Core Properties of this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrimidine core, substituted with reactive chloro groups and an amino group, makes it a versatile building block for creating diverse molecular architectures. A solid understanding of its physicochemical properties is crucial for its application in research and development.

Solubility Profile

The solubility of this compound has been characterized in various solvents. While comprehensive quantitative data across a wide range of conditions is limited in publicly available literature, a combination of quantitative and qualitative data provides a useful solubility profile.

Quantitative Solubility Data

A significant piece of quantitative data has been identified for the solubility of this compound in Dimethyl Sulfoxide (DMSO).

| Solvent | Temperature | Concentration | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (609.79 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[1][2][3][4] |

Qualitative Solubility Data

Qualitative solubility information provides general guidance for solvent selection.

| Solvent | Solubility Description |

| Water | Slightly soluble.[5] |

| Dimethylformamide (DMF) | Soluble. |

Note: For the related compound 2-Amino-4,6-dichloropyrimidine, solubility has been reported as "insoluble in water, soluble in acetone... and thermal toluene." This suggests these may be viable solvents for this compound as well, though direct data is unavailable.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and pH. Proper storage and handling are essential to maintain its integrity.

Summary of Stability Data

| Condition | Observation |

| Storage Temperature | Recommended storage is in a cool, dry, and dark place. Specific temperature ranges cited include 2-8°C and <15°C.[5] |

| Thermal Stability | The compound is a solid with a relatively high melting point (in the range of 254-267°C), indicating good thermal stability in its solid form under standard conditions. |

| pH Stability | While direct studies on this compound are not detailed, related compounds offer insights. Tetrahydropyrimidines are reported to be stable in dilute acids but unstable in strongly alkaline solutions[5]. For a similar compound, 4-Chloro-2,6-diaminopyrimidine, it is noted to be stable under acidic conditions but may decompose in alkaline conditions. |

| Photostability | Storage in a dark place is recommended, suggesting potential sensitivity to light. A related compound, 4-Chloro-2,6-diaminopyrimidine, is described as being sensitive to light. |

| Reactivity/Degradation | Susceptible to hydrolysis under both acidic and basic conditions, with the chloro and amino groups being likely sites of degradation. It has been shown to undergo considerable degradation during catalytic hydrogenation, leading to the formation of low molecular weight products[6]. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of pyrimidine derivatives are crucial for reproducible research. The following sections outline methodologies based on available literature.

Protocol for Solubility Determination (Gravimetric Method)

This protocol is a general method for determining the solubility of pyrimidine derivatives in various solvents at different temperatures.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone)

-

Equilibrium cell or sealed vials

-

Constant temperature water bath with stirring capability

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial.

-

Place the vial in a constant temperature water bath and stir the suspension vigorously.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure saturation. Periodically check for undissolved solid to confirm that equilibrium has been reached.

-

Once equilibrium is achieved, stop the stirring and allow the solid to settle for several hours.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter into a pre-weighed container.

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the filtrate in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in terms of mg/mL or other appropriate units based on the mass of the dissolved solid and the volume of the filtrate.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

-

This compound

-

Stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a suitable column and detector (e.g., UV-Vis or PDA)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Acidic Degradation:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Basic Degradation:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at an elevated temperature (e.g., 60°C) for a specified period.

-

Withdraw samples at intervals, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of H₂O₂ (e.g., 3%).

-

Keep the mixture at room temperature for a specified period.

-

Analyze samples by HPLC at different time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105°C) for a set duration.

-

Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Analyze the exposed samples by HPLC and compare them to a protected sample.

-

Analysis: For all conditions, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Visualizing Experimental Workflows

The following diagrams illustrate logical workflows for assessing the solubility and stability of a chemical compound like this compound.

Caption: A logical workflow for determining the solubility of a compound.

Caption: A workflow for conducting forced degradation stability studies.

References

Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2,6-dichloropyrimidine (CAS No: 10132-07-7), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The following sections present tabulated spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | Broad Singlet | 2H | -NH₂ |

| ~6.3 | Singlet | 1H | H-5 |

Note: Predicted values based on analysis of similar pyrimidine derivatives. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-4 |

| ~158 | C-2, C-6 |

| ~103 | C-5 |

Note: Predicted values based on the analysis of structurally related compounds like 4,6-dichloropyrimidine and other substituted pyrimidines.[2][3][4]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1570 | Strong | C=N stretching (pyrimidine ring) |

| ~1450 | Strong | C=C stretching (pyrimidine ring) |

| ~1250 | Medium | C-N stretching |

| ~800 | Strong | C-Cl stretching |

| ~750 | Strong | Ring bending |

Note: Data is a composite from available spectra and typical values for functional groups.[5][6][7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 165 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 167 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 128 | Moderate | [M-Cl]⁺ |

| 101 | Moderate | [M-Cl, HCN]⁺ |

| 75 | High | [C₂HClN]⁺ |

Note: Predicted fragmentation pattern based on the presence of two chlorine atoms and an amino group on a pyrimidine ring. The isotopic pattern of the molecular ion is a key identifier for compounds containing two chlorine atoms.[8]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is crucial as the compound has limited solubility in less polar organic solvents.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition

-

Tune the probe for ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (ATR-FTIR) Attenuated Total Reflectance (ATR) is a convenient method for solid samples.[9][10][11]

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. A typical spectral range is 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.[9]

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation (GC-MS)

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare working solutions in the µg/mL range.

2.3.2. GC-MS Analysis

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, temperature set to ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Oven Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280-300 °C and hold for several minutes.[12][13]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass range of m/z 40-300 is appropriate to detect the molecular ion and expected fragments.

-

Source Temperature: ~230 °C.[13]

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | 10132-07-7 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 4. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(10132-07-7) IR Spectrum [m.chemicalbook.com]

- 7. ripublication.com [ripublication.com]

- 8. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. benchchem.com [benchchem.com]

- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-Amino-2,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dichloropyrimidine is a versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, characterized by a pyrimidine core substituted with an amino group and two reactive chlorine atoms, provide a valuable scaffold for the development of novel therapeutic agents and agrochemicals. This technical guide delves into the discovery and historical evolution of this compound, presenting key synthetic methodologies, quantitative data, and the biological significance of the compounds derived from it.

Historical Perspective and Initial Discovery

The journey of this compound is intertwined with the broader exploration of pyrimidine chemistry. Early research in the mid-20th century focused on the synthesis of various substituted pyrimidines due to their structural resemblance to the nucleobases of DNA and RNA. One of the seminal methods for the preparation of a related isomer, 2-amino-4,6-dichloropyrimidine, was reported by Banks et al. in 1951, which involved the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride.

The first documented synthesis of this compound was described by Smith and Christensen in 1955. Their approach utilized 4-aminouracil as the starting material, which was subjected to chlorination with phosphorus oxychloride in the presence of a tertiary amine. Although this pioneering work established a viable synthetic route, the reported yield was modest at 27%[1]. This initial breakthrough paved the way for further process development and optimization in the ensuing decades.

Later innovations in the synthesis of dichloropyrimidine derivatives explored alternative starting materials and reaction conditions. One notable approach involved the use of barbituric acid, which upon chlorination with phosphorus oxychloride yields 2,4,6-trichloropyrimidine. Subsequent ammoniation of this intermediate produces a mixture of isomers, including the desired this compound[2]. This method, while offering a different synthetic pathway, necessitated careful separation of the resulting isomers.

The primary application of this compound lies in its role as a key intermediate in the pharmaceutical and agrochemical industries[3][4]. The reactivity of its chlorine atoms allows for selective nucleophilic substitution, enabling the construction of complex molecular architectures with diverse biological activities, including antiviral and antibacterial agents[3].

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound has evolved since its initial discovery, with various methods being developed to improve yield, purity, and scalability. The following table summarizes the key historical and more contemporary synthetic approaches.

| Method | Starting Material | Key Reagents | Reported Yield (%) | Year | Reference |

| Smith and Christensen | 4-Aminouracil | Phosphorus oxychloride, Tertiary amine | 27 | 1955 | [1] |

| Barbituric Acid Route | Barbituric Acid | Phosphorus oxychloride, Ammonia | Not specified in snippets | Post-1955 | [2] |

Experimental Protocols

Synthesis of this compound from 4-Aminouracil (Smith and Christensen, 1955)

This protocol is based on the method described by Smith and Christensen and represents the first reported synthesis of the target compound[1].

Materials:

-

4-Aminouracil

-

Phosphorus oxychloride (POCl₃)

-

Tertiary amine (e.g., N,N-diethylaniline)

-

Ethyl acetate

-

Methanol

-

Ether

Procedure:

-

A mixture of 4-aminouracil, a tertiary amine (1 mole per mole of reacting phosphorus oxychloride), and an excess of phosphorus oxychloride is prepared in a suitable reaction vessel.

-

The reaction mixture is heated under reflux.

-

Following the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured into a mixture of ice and water.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined ethyl acetate extracts are washed, dried, and concentrated in vacuo.

-

The crude product is purified by sublimation at 180-190 °C under a pressure of 50 mm Hg.

-

The final product, this compound, is obtained as a crystalline solid with a melting point of 270-272 °C[1].

Biological Significance and Signaling Pathways

The pyrimidine scaffold of this compound is a key component in a variety of therapeutic agents. Notably, diaminopyrimidine derivatives have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and bacteria.

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

The antibacterial agent Iclaprim is a diaminopyrimidine derivative that acts as a selective inhibitor of bacterial DHFR, demonstrating the therapeutic potential of this class of compounds. The 4-amino-2,6-dichloro-pyrimidine core provides a versatile starting point for the synthesis of such DHFR inhibitors and other targeted therapies.

Conclusion

Since its initial synthesis in the mid-20th century, this compound has proven to be a compound of significant interest to the scientific community. The evolution of its synthetic routes reflects the advancements in organic chemistry, moving towards more efficient and scalable processes. Its role as a key intermediate continues to fuel the discovery and development of novel pharmaceuticals and agrochemicals, underscoring the enduring importance of this versatile pyrimidine derivative.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Amino-2,6-dichloropyrimidine (CAS No. 10132-07-7), a chemical intermediate prevalent in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C4H3Cl2N3 | [1] |

| Molecular Weight | 163.99 g/mol | |

| Appearance | White to Yellow to Orange powder to crystal | |

| Melting Point | 258-267 °C | |

| Solubility | No data available | [1] |

| Flash Point | Not applicable | [1] |

| Autoignition Temperature | No information available | [1] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Handling:

-

Avoid all personal contact, including inhalation.[3]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Store under an inert atmosphere to maintain product quality.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Recommended storage temperature: 2-8°C.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Use of a chemical fume hood is strongly recommended. Eyewash stations and safety showers should be readily available.[5] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][4] |

| Skin Protection | Wear chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or chemical-resistant coveralls.[4] |

| Respiratory Protection | If working in a poorly ventilated area or when dust may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[4] |

| Foot Protection | Wear closed-toe, chemical-resistant footwear.[4] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][6] |

Accidental Release and Disposal Measures

Proper containment and disposal of spills and waste are necessary to prevent environmental contamination.

Accidental Release:

-

Evacuate the area.[2]

-

Ensure adequate ventilation.[1]

-

Avoid dust formation.[1]

-

Wear appropriate PPE.[1]

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

-

Contaminated packaging should be treated as the product itself.[7]

Visual Workflow Guides

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-2,6-dichloropyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-aminouracil. The described method is based on a chlorination reaction using phosphorus oxychloride.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-aminouracil.

| Parameter | Value | Reference |

| Starting Material | 4-aminouracil | N/A |

| Final Product | This compound | N/A |

| Molecular Formula | C₄H₃Cl₂N₃ | [1][2] |

| Molecular Weight | 163.99 g/mol | [1] |

| Reported Yield | 27% | [3] |

| Melting Point | 258-267 °C | [1][2] |

| Appearance | White to pale brown powder or crystalline powder | [2] |

Experimental Protocols

Materials and Equipment:

-

4-aminouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline (or other suitable tertiary amine)

-

Ethyl acetate

-

Methanol

-

Diethyl ether

-

Dry benzene (optional, for azeotropic removal of HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Sublimation apparatus

-

Standard laboratory glassware

Protocol for the Synthesis of this compound:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-aminouracil to the flask.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by the addition of a tertiary amine such as N,N-diethylaniline. The tertiary amine acts as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The exact temperature and reaction time may require optimization, but a multi-hour reflux is typical for such chlorinations. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice or ice-water with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

-

-

Isolation of Crude Product:

Purification Protocol:

-

Extraction:

-

Transfer the dried crude product to a flask.

-

Add boiling ethyl acetate and stir to extract the product. Perform this extraction multiple times (e.g., four portions of 100 mL each for a small-scale reaction) to ensure complete recovery.[3]

-

Combine the ethyl acetate extracts.

-

-

Solvent Removal: Remove the ethyl acetate from the combined extracts using a rotary evaporator to yield the solid product.

-

Sublimation:

-

For further purification, sublime the residue at 180-190°C under reduced pressure (e.g., 50 mm Hg).[3]

-

Collect the sublimed, pure this compound.

-

Visualizations

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: The Role of 4-Amino-2,6-dichloropyrimidine in Herbicide Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-amino-2,6-dichloropyrimidine as a pivotal intermediate in the synthesis of potent herbicides. The focus is on sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates. This document outlines the synthetic pathways, mechanism of action, and herbicidal activity of two prominent examples, Bensulfuron-methyl and Nicosulfuron, both derived from a key downstream intermediate of the title compound.

Introduction

This compound, while sometimes referred to, is the isomeric precursor 2-amino-4,6-dichloropyrimidine that serves as the foundational building block for a range of sulfonylurea herbicides. Through a methoxylation step, it is converted to the key intermediate, 2-amino-4,6-dimethoxypyrimidine . This intermediate is then coupled with a substituted sulfonyl isocyanate to yield the final active herbicidal compounds. Sulfonylurea herbicides are valued for their selective control of broadleaf weeds and sedges in various crops. Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.

Synthesis of Key Intermediate and Herbicides

The general synthetic strategy involves a two-step process: the conversion of 2-amino-4,6-dichloropyrimidine to 2-amino-4,6-dimethoxypyrimidine, followed by the reaction with a specific sulfonyl isocyanate to form the desired sulfonylurea herbicide.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dichloropyrimidine

This protocol describes the nucleophilic substitution of the chlorine atoms with methoxy groups.

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Sodium methoxide

-

Methanol

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

2-amino-4,6-dichloropyrimidine is added to the sodium methoxide solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting solid is suspended in water and stirred to dissolve any inorganic salts.

-

The solid product, 2-amino-4,6-dimethoxypyrimidine, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Synthesis of Sulfonylurea Herbicides (e.g., Bensulfuron-methyl, Nicosulfuron)

This protocol outlines the coupling of 2-amino-4,6-dimethoxypyrimidine with a substituted sulfonyl isocyanate.

Materials:

-

2-amino-4,6-dimethoxypyrimidine

-

Substituted sulfonyl isocyanate (e.g., 2-(methoxycarbonyl)benzylsulfonyl isocyanate for Bensulfuron-methyl)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a dry reaction flask under an inert atmosphere, 2-amino-4,6-dimethoxypyrimidine is dissolved in an anhydrous aprotic solvent.

-

The substituted sulfonyl isocyanate, dissolved in the same solvent, is added dropwise to the pyrimidine solution at room temperature with constant stirring.

-

The reaction is typically exothermic and is allowed to proceed at room temperature for a few hours until completion, as monitored by TLC.

-

The resulting precipitate, the sulfonylurea herbicide, is collected by filtration.

-

The solid is washed with a small amount of cold solvent to remove any unreacted starting materials.

-

The product is then dried under vacuum.

-

Characterization of the final product can be performed using techniques such as NMR, mass spectrometry, and melting point analysis.

Mechanism of Action: ALS Inhibition

Sulfonylurea herbicides derived from 2-amino-4,6-dimethoxypyrimidine function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1] The inhibition of ALS leads to a deficiency of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[2]

dot

Caption: Mechanism of action of sulfonylurea herbicides.

Herbicidal Activity Data

The following tables summarize the herbicidal activity of Bensulfuron-methyl and Nicosulfuron against various weed species.

Table 1: Herbicidal Activity of Bensulfuron-methyl

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Cyperus difformis | Smallflower umbrella sedge | 60 | 100 | [3] |

| Fimbristylis miliacea | Ricefield flatsedge | 60 | 100 | [3] |

| Echinochloa crus-galli | Barnyardgrass | 90 | >50 | [4] |

| Monochoria vaginalis | Pickerelweed | 90 | >50 | [4] |

| Broadleaf Weeds & Sedges | - | 30-60 | 80-92.2 | [5] |

Table 2: Herbicidal Activity of Nicosulfuron

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Sorghum halepense | Johnsongrass | 30-60 | Excellent | [6] |

| Elymus repens | Quackgrass | 30-60 | Excellent | [6] |

| Digitaria sanguinalis | Large crabgrass | 42 | Significant Reduction | [7] |

| Phalaris minor | Little seed canary grass | 42-50 | Significant Reduction | [7] |

| Eleusine indica | Goosegrass | 50 | Significant Reduction | [7] |

| Echinochloa colona | Jungle rice | 50 | 100 | [7] |

| Trianthema monogyna | Horse purslane | 50 | 100 | [7] |

| Chenopodium album | Lamb's quarters | 50 | 100 | [7] |

Experimental Workflow for Herbicide Synthesis and Evaluation

The following diagram illustrates the typical workflow from the starting material to the evaluation of herbicidal activity.

dot

Caption: Herbicide synthesis and evaluation workflow.

Conclusion

2-Amino-4,6-dichloropyrimidine, via its derivative 2-amino-4,6-dimethoxypyrimidine, is a cornerstone in the synthesis of highly effective sulfonylurea herbicides. The protocols and data presented herein provide a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating the development of novel and effective crop protection agents. The clear mechanism of action and high potency of these compounds underscore the importance of this chemical scaffold in modern agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Effect of Bensulfuron-Methyl+Pretilachlor and Other Herbicides on Mixed Weed Flora of Wet Season Transplanted Rice - IJAEB [ijaeb.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103709108A - Production method of synthesizing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 6. iskweb.co.jp [iskweb.co.jp]

- 7. isws.org.in [isws.org.in]

Application Notes and Protocols for the N-oxidation of 4-Amino-2,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-oxidation of 4-Amino-2,6-dichloropyrimidine to its corresponding N-oxide. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below are based on established methods for analogous compounds and provide a comprehensive guide for laboratory synthesis.

Introduction

N-oxidation is a crucial transformation in medicinal chemistry, as it can significantly alter the physicochemical and pharmacological properties of nitrogen-containing heterocyclic compounds. The introduction of an N-oxide moiety can improve aqueous solubility, modulate basicity, and provide a handle for further functionalization. For this compound, N-oxidation is a critical step for the development of novel derivatives with potential therapeutic applications.

This document details three primary methods for the N-oxidation of this compound, utilizing different oxidizing agents: peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. Each protocol is presented with detailed experimental procedures and a summary of reaction parameters for easy comparison.

Experimental Protocols

Protocol 1: N-oxidation using Peracetic Acid

This protocol is adapted from a procedure for the N-oxidation of the closely related 2,4-diamino-6-chloropyrimidine and is expected to be effective for this compound.[1]

Materials:

-

This compound

-

Ethanol

-

40% Peracetic acid in glacial acetic acid

-

Petroleum ether

-

Round-bottom flask

-

Stirrer

-

Cooling bath

-

Filtration apparatus

Procedure:

-

Suspend this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a stirrer.

-

Warm the suspension to approximately 35°C with stirring until the majority of the solid dissolves.

-

Cool the mixture to 6-8°C using a cooling bath.

-

Slowly add 40% peracetic acid in glacial acetic acid (1.2-1.5 eq) dropwise over 40 minutes, maintaining the temperature between 6-8°C.

-

After the addition is complete, continue stirring at 6-8°C for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Add petroleum ether to the mixture and stir for 1 hour to precipitate the product.

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Collect the precipitate by filtration, wash with petroleum ether, and dry under reduced pressure to yield this compound-N-oxide.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | 40% Peracetic acid in glacial acetic acid |

| Solvent | Ethanol |

| Temperature | 6-8°C (addition), then room temp. |

| Reaction Time | ~4.5 hours + overnight precipitation |

| Workup | Precipitation with petroleum ether |

| Expected Yield | Moderate to high (requires optimization) |

Protocol 2: N-oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general method for the N-oxidation of aminopyrimidines and can be adapted for this compound.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%)

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and m-chlorobenzoic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane or Chloroform |

| Temperature | Room temperature |

| Reaction Time | Typically 1-6 hours (monitor by TLC) |

| Workup | Aqueous wash with sodium bicarbonate |

| Expected Yield | Moderate to high (requires optimization) |

Protocol 3: N-oxidation using Hydrogen Peroxide in Acetic Acid

This is a common and cost-effective method for N-oxidation of heterocyclic amines.

Materials:

-

This compound

-

Glacial acetic acid

-

30-35% Hydrogen peroxide (H₂O₂)

-

Sodium sulfite or sodium bisulfite solution

-

Sodium bicarbonate or sodium hydroxide solution

-

Round-bottom flask

-

Stirrer

-

Heating mantle or oil bath

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Slowly add hydrogen peroxide (2.0-5.0 eq) to the stirred solution. The addition may be exothermic, so cooling may be necessary.

-

Heat the reaction mixture to 60-80°C and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until a test with peroxide indicator strips is negative.

-

Neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral to slightly basic.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | Hydrogen peroxide (30-35%) |

| Solvent | Glacial acetic acid |

| Temperature | 60-80°C |

| Reaction Time | Several hours to overnight (monitor) |

| Workup | Quenching, neutralization, extraction |

| Expected Yield | Variable (requires optimization) |

Mandatory Visualization

Caption: General experimental workflow for the N-oxidation of this compound.

References

Application Notes and Protocols for Regioselective Substitution at C2 and C6 Positions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods enabling regioselective substitution at the C2 and C6 positions of heterocyclic compounds, with a primary focus on pyridine and its derivatives. These methods are critical for the synthesis and functionalization of a wide range of compounds in medicinal chemistry and materials science.

Palladium-Catalyzed C-H Arylation of 2-Phenylpyridines for C6 Substitution

Application Note:

This method allows for the direct and highly regioselective introduction of an aryl group at the C6 position of 2-phenylpyridine derivatives through a palladium-catalyzed C-H activation/arylation process. The reaction typically employs a palladium(II) catalyst, an oxidant, and an arylboronic acid as the arylating agent. This protocol is valuable for synthesizing complex biaryl compounds with applications in ligand design and pharmaceutical intermediates. The directing group ability of the pyridine nitrogen facilitates the selective activation of the ortho-C-H bond of the phenyl ring.

Quantitative Data Summary:

| Entry | Arylboronic Acid | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) / Cu(OTf)₂ (10) | TBHP | 1,4-Dioxane | 100 | 12-24 | 94 | [1][2] |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) / Cu(OTf)₂ (10) | TBHP | 1,4-Dioxane | 100 | 12-24 | 91 | [1] |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / Cu(OTf)₂ (10) | TBHP | 1,4-Dioxane | 100 | 12-24 | 88 | [1] |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) / Cu(OTf)₂ (10) | TBHP | 1,4-Dioxane | 100 | 12-24 | 85 | [1] |

Experimental Protocol:

-

To a flame-dried Schlenk tube, add 2-phenylpyridine (1.0 equiv.), the desired arylboronic acid (2.0 equiv.), Pd(OAc)₂ (5 mol%), and Cu(OTf)₂ (10 mol%).[1]

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration with respect to 2-phenylpyridine.[1]

-

Add tert-Butyl hydroperoxide (TBHP, 2.0 equiv.) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated 2-phenylpyridine.[1]

Experimental Workflow:

Caption: Workflow for Pd-catalyzed C6-arylation of 2-phenylpyridine.

Regioselective C2-Arylation of Pyridine N-Oxides

Application Note:

This method provides a route for the regioselective synthesis of 2-aryl pyridines via the arylation of pyridine N-oxides. The N-oxide functionality activates the pyridine ring for nucleophilic attack and directs the substitution to the C2 position. The reaction can be performed using various arylating agents, including Grignard reagents followed by treatment with acetic anhydride, or through visible-light-promoted reactions with diaryliodonium salts.[3][4] The resulting 2-aryl pyridine N-oxides can be readily deoxygenated to afford the corresponding 2-aryl pyridines.

Quantitative Data Summary (Visible-Light Promoted Method):

| Entry | Pyridine N-oxide | Diaryliodonium salt | Photocatalyst | Solvent | Additive | Yield (%) | Reference |

| 1 | Pyridine N-oxide | Diphenyliodonium tetrafluoroborate | Eosin Y | Methanol | Cs₂CO₃ | 85 | [3] |

| 2 | 4-Methylpyridine N-oxide | Diphenyliodonium tetrafluoroborate | Eosin Y | Methanol | Cs₂CO₃ | 82 | [3] |

| 3 | 4-Chloropyridine N-oxide | Diphenyliodonium tetrafluoroborate | Eosin Y | Methanol | Cs₂CO₃ | 78 | [3] |

| 4 | Pyridine N-oxide | Bis(4-methylphenyl)iodonium tetrafluoroborate | Eosin Y | Methanol | Cs₂CO₃ | 88 | [3] |

Experimental Protocol (Visible-Light Promoted Method):

-

To a reaction vessel, add the pyridine N-oxide (1.0 equiv.), diaryliodonium tetrafluoroborate (1.5 equiv.), eosin Y (1-5 mol%), and Cs₂CO₃ (2.0 equiv.).[3]

-

Add methanol as the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.

-

Stir the reaction for 12-24 hours, or until completion as monitored by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the 2-arylpyridine N-oxide.[3]

Reaction Pathway:

Caption: Visible-light promoted C2-arylation of pyridine N-oxides.

Directed Ortho-Metalation (DoM) for C6 Substitution of 2-Substituted Pyridines

Application Note:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For 2-substituted pyridines, a suitable directing metalating group (DMG) at the 2-position can direct lithiation specifically to the C6 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. Common DMGs include amides, carbamates, and ethers. This method offers excellent regiocontrol and is a cornerstone of pyridine chemistry.

Quantitative Data Summary:

| Entry | 2-Substituted Pyridine (DMG) | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-(Pivaloylamino)pyridine | n-BuLi | (CH₃)₂S₂ | THF | -78 | 70 | [5] |

| 2 | 2-(tert-Butoxycarbonylamino)pyridine | s-BuLi/TMEDA | I₂ | THF | -78 | 85 | [5] |

| 3 | 2-Methoxypyridine | n-BuLi | Benzaldehyde | THF | -78 | 75 | [5] |

| 4 | 2-(N,N-Diethylcarboxamido)pyridine | s-BuLi/TMEDA | (CH₃)₃SiCl | THF | -78 | 90 | [5] |

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the 2-substituted pyridine (1.0 equiv.) and anhydrous THF.[5]

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the alkyllithium reagent (e.g., n-BuLi or s-BuLi, 1.1 equiv.) dropwise. If required, TMEDA (1.1 equiv.) can be added.

-

Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.

-

Add the desired electrophile (1.2 equiv.) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or crystallization.

Logical Relationship Diagram:

Caption: Logical flow of Directed Ortho-Metalation at C6.

Rhodium-Catalyzed C6-Selective Alkenylation of 2-Pyridones

Application Note:

This method describes a rhodium(I)-catalyzed C6-selective C-H alkenylation of 2-pyridones using alkenyl carboxylic acids as the vinyl source.[6][7] This protocol is highly efficient, proceeds under oxidant-free conditions, and tolerates a broad range of functional groups. The use of a directing group on the pyridone nitrogen is crucial for the high regioselectivity at the C6 position. This reaction provides a direct route to 6-alkenylated 2-pyridones, which are valuable scaffolds in medicinal chemistry.

Quantitative Data Summary:

| Entry | 2-Pyridone Substrate | Alkenyl Carboxylic Acid | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-(2-pyridyl)-2-pyridone | Cinnamic acid | [Rh(CO)₂Cl]₂ (1.0) | Boc₂O | 1,4-Dioxane | 130 | 92 | [6] |

| 2 | 1-(2-pyridyl)-3-methyl-2-pyridone | Cinnamic acid | [Rh(CO)₂Cl]₂ (1.0) | Boc₂O | 1,4-Dioxane | 130 | 88 | [6] |

| 3 | 1-(2-pyridyl)-4-chloro-2-pyridone | Cinnamic acid | [Rh(CO)₂Cl]₂ (1.0) | Boc₂O | 1,4-Dioxane | 130 | 85 | [6] |

| 4 | 1-(2-pyridyl)-2-pyridone | 3-Methyl-2-butenoic acid | [Rh(CO)₂Cl]₂ (1.0) | Boc₂O | 1,4-Dioxane | 130 | 90 | [6] |

Experimental Protocol:

-

In a sealed tube, combine the 1-(2-pyridyl)-2-pyridone substrate (0.2 mmol, 1.0 equiv.), the alkenyl carboxylic acid (0.22 mmol, 1.1 equiv.), [Rh(CO)₂Cl]₂ (1.0 mol%), and Boc₂O (1.5 equiv.).[6]

-

Add 1,4-dioxane (2.0 mL).

-

Seal the tube and heat the reaction mixture at 130 °C for 6 hours in air.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the C6-alkenylated 2-pyridone product.[6]

Catalytic Cycle Overview:

Caption: Simplified catalytic cycle for Rh-catalyzed C6-alkenylation.

References

- 1. benchchem.com [benchchem.com]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Rhodium(i)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones with alkenyl and conjugated polyenyl carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2,6-dichloropyrimidine synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and its isomers.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of amino-dichloropyrimidines can stem from several factors. A common starting material for a related isomer, 2-amino-4,6-dichloropyrimidine, is 2-amino-4,6-dihydroxypyrimidine, and for this reaction, optimizing the reaction conditions is crucial. One patented process reports yields of over 80% by carefully controlling the addition of an acid-removing agent to manage the reaction temperature without the need for an inert solvent.[1] In contrast, older methods that involved reacting the starting materials under reflux often resulted in the formation of numerous by-products and consequently lower yields of around 70%.[2] For the synthesis of this compound from 4-aminouracil, a reported yield was only 27%, suggesting that this specific synthesis is challenging.[3]

To improve your yield:

-

Control Reaction Temperature: Avoid high reflux temperatures which can lead to by-product formation. A controlled temperature range of 40°C to 90°C is recommended, with a more optimal range being 55°C to 68°C.[1]

-

Optimize Reagent Ratios: The molar ratio of phosphorus oxychloride to the dihydroxypyrimidine starting material should be in the range of 2.8:1 to 5:1, with a preferred range of 3.4:1 to 4.2:1.[1] The ratio of the acid-removing agent to the dihydroxypyrimidine is recommended to be between 1.7:1 and 2.5:1.[1]

-

Choice of Tertiary Amine: The choice of the acid-removing agent can impact the yield. N,N-diethylaniline has been noted to give better yields and smoother reactions than N,N-dimethylaniline in some chlorination reactions of pyrimidinediones, possibly due to steric hindrance reducing its tendency to undergo side reactions.[3] Triethylamine is another effective acid-trapping agent.[2]

-

Isolation and Purification: After quenching the reaction, adjusting the pH to around 2.5 to 4 before filtering the product can improve the isolation of 2-amino-4,6-dichloropyrimidine.[2]

Q2: I am observing the formation of multiple by-products. How can I minimize these?

By-product formation is a common issue, often exacerbated by harsh reaction conditions.[2][4]

-

Avoid High Temperatures: As mentioned, high temperatures, such as those reached during reflux (around 107°C), can lead to the formation of a significant number of by-products.[2] Maintaining a lower and more controlled reaction temperature is crucial.

-

Use of N,N-diethylaniline: In related syntheses, N,N-diethylaniline was found to be more effective than N,N-dimethylaniline in improving yields and the smoothness of the reaction, which may be due to a reduction in side reactions.[3]

-

Catalyst-Free Monoamination: In the context of further derivatization, catalyst-free monoamination reactions have been shown to proceed smoothly and in almost quantitative yields under specific conditions (e.g., 4 equivalents of K2CO3 in DMF at 140°C), which indicates that careful selection of reaction pathways can avoid unwanted secondary reactions.[4][5]

Q3: The reaction seems to be incomplete. What steps can I take to ensure it goes to completion?